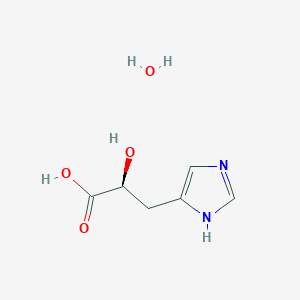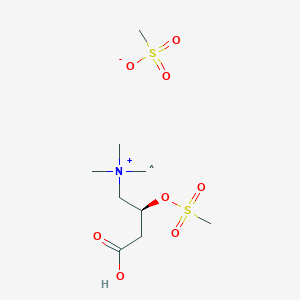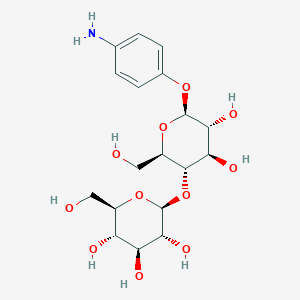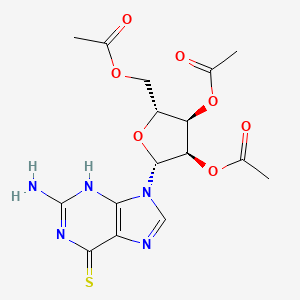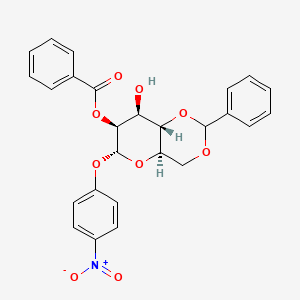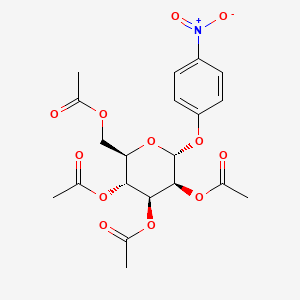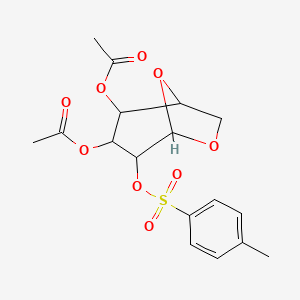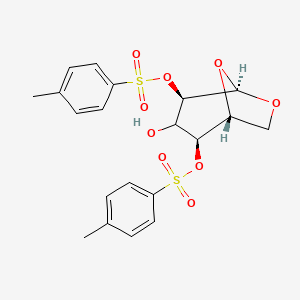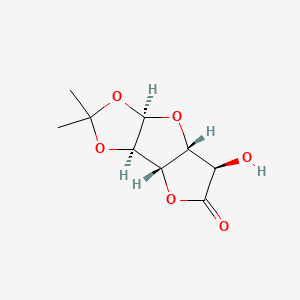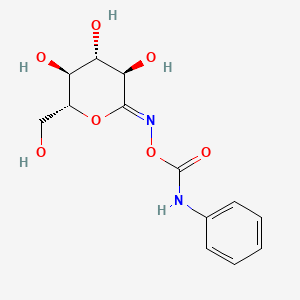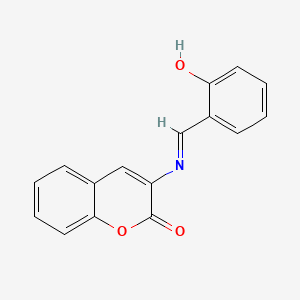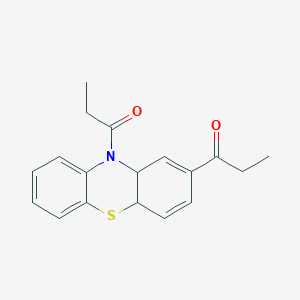![molecular formula C₂₃H₃₆N₂O₈S₂ B1140271 (2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxythiocarbonylpropanoyl]azetidine-2-thiocarboxylic Acid tert-Butyl Ester CAS No. 201283-57-0](/img/structure/B1140271.png)
(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxythiocarbonylpropanoyl]azetidine-2-thiocarboxylic Acid tert-Butyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of azetidine-2-carboxylic acid derivatives, including those similar to the compound , typically involves multiple steps that highlight the versatility of organic synthesis strategies. For instance, Sajjadi and Lubell (2008) discuss the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids, which involves regioselective allylation, tosylation, and intramolecular N-alkylation steps, among others (Sajjadi & Lubell, 2008). This process could be analogous to the synthesis pathways for the specified compound, highlighting the complexity and precision required in synthesizing such molecules.
Molecular Structure Analysis
The molecular structure of azetidine derivatives is crucial for their potential biological activity. Azetidines are four-membered nitrogen-containing rings, and their 3D structure is significantly influenced by substitutions at various positions. The stereochemistry (2S,3S,3''S) indicates multiple chiral centers, contributing to the molecule's specific three-dimensional orientation and potentially its interaction with biological targets. Although specific analyses of the compound's molecular structure were not directly found, research on similar molecules underscores the importance of stereochemistry in designing biologically active compounds.
Chemical Reactions and Properties
Azetidine derivatives participate in various chemical reactions, leveraging their reactive azetidine ring and functional groups. For example, azetidine is susceptible to ring-opening reactions, which can be used to introduce new functional groups or extend the molecule's framework. The presence of tert-butoxycarbonyl (Boc) groups suggests that the compound can undergo deprotection reactions under acidic conditions, as illustrated by Li et al. (2006), who demonstrated the mild deprotection of tert-butyl carbamates, esters, and ethers using aqueous phosphoric acid (Li et al., 2006).
Scientific Research Applications
Azetidine-2-Carboxylic Acid Derivatives
Azetidine-2-carboxylic acid (Aze) derivatives have been synthesized to study the influence of conformation on peptide activity. These derivatives are designed as chimeras, blending properties of amino acids with azetidines to investigate their biological activities. Such studies are crucial for understanding peptide structure-activity relationships and for developing novel peptide-based therapeutics (Sajjadi & Lubell, 2008).
Synthesis of Enantiopure Azetidine Derivatives
The synthesis of enantiopure azetidine derivatives has been explored for their potential in creating new pharmacophores and building blocks for drug discovery. For example, the stereoselective synthesis of azetidine derivatives can lead to new classes of beta-lactam antibiotics or compounds with significant biological activities. This highlights the importance of azetidine derivatives in medicinal chemistry and drug synthesis processes (Cainelli, Galletti, & Giacomini, 1998).
Application in Medicinal Chemistry
Azetidines are pivotal in the design of heteroatom-activated beta-lactam antibiotics, showcasing their role in combating bacterial infections. The structural manipulation of azetidine derivatives enables the development of compounds with targeted antimicrobial properties, making them valuable tools in addressing antibiotic resistance (Woulfe & Miller, 1985).
Modular Construction of Azetidines
The strain-release-driven homologation of boronic esters has been applied to the modular synthesis of azetidines, an approach that leverages the high ring strain of azabicyclo[1.1.0]butane. This method offers a versatile pathway for synthesizing azetidine derivatives, which are crucial in medicinal chemistry for their potential use in drug development (Fawcett, Murtaza, Gregson, & Aggarwal, 2019).
Safety And Hazards
Safety information would typically be provided in a Material Safety Data Sheet (MSDS) for the compound. This would include information on the compound’s toxicity, flammability, and other hazards.
Future Directions
Future research could involve exploring the compound’s potential uses, based on its chemical properties. For example, if the compound has biological activity, it could be studied as a potential pharmaceutical.
Please note that this is a general guide and the specific details could vary widely depending on the exact nature of the compound. For a detailed analysis of a specific compound, I would recommend consulting a chemistry textbook or a professional chemist.
properties
IUPAC Name |
tert-butyl (2S)-1-[(3S)-3-[[(3S)-3-acetyloxy-4-methoxy-4-oxobutanethioyl]amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanethioyl]azetidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O8S2/c1-13(26)31-16(21(29)30-8)12-17(34)24-14(19(27)32-22(2,3)4)11-18(35)25-10-9-15(25)20(28)33-23(5,6)7/h14-16H,9-12H2,1-8H3,(H,24,34)/t14-,15-,16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPVSDNBRRXKNQ-JYJNAYRXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CC(=S)NC(CC(=S)N1CCC1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H](CC(=S)N[C@@H](CC(=S)N1CC[C@H]1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxythiocarbonylpropanoyl]azetidine-2-thiocarboxylic Acid tert-Butyl Ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyaniline](/img/structure/B1140189.png)
![2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-N[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine](/img/structure/B1140190.png)
